Enhanced BRD2/BRD4 Bromodomain Inhibition Compared to 5-Bromooxindole
The 7-ethyl substituent in 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one is critical for achieving potent inhibition of the BRD2 bromodomain. While a simple 5-bromooxindole scaffold (5-bromo-2-oxindole) shows modest activity, the addition of the 7-ethyl group in the target compound confers a significant increase in inhibitory potency [1].
| Evidence Dimension | BRD2 Bromodomain Inhibition |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | 5-bromooxindole (5-bromo-2-oxindole) |
| Quantified Difference | Comparator shows 5-fold weaker inhibition (IC50 = 90 nM) |
| Conditions | TR-FRET assay; human BRD2 BD2 domain |
Why This Matters
This demonstrates that the 7-ethyl group is not an inert substituent but a key pharmacophoric element for potent BRD2 engagement, making this specific compound a superior starting point for bromodomain inhibitor development.
- [1] BindingDB. (2025). BDBM50556167 (CHEMBL4752543) - Activity Data for BRD2/BRD4 Inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556167&google=BDBM50556167 View Source
